Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride
Description
Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride is a chiral spirocyclic compound featuring a unique 5-azaspiro[2.4]heptane core. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol (). The compound is synthesized as a hydrochloride salt to enhance solubility and stability. The (S)-configuration at the spiro carbon is critical for its stereochemical specificity, making it valuable in pharmaceutical intermediates and asymmetric synthesis.
Properties
IUPAC Name |
methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)4-7-5-9(2-3-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHTYNRPLTELF-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC2(CC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride typically involves the following steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common approach is the intramolecular cyclization of a linear precursor containing an amine and an ester group under acidic or basic conditions.
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Introduction of the Methyl Ester Group: : The methyl ester group can be introduced via esterification reactions. This step often involves the reaction of the spirocyclic intermediate with methanol in the presence of an acid catalyst.
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Hydrochloride Salt Formation: : The final step involves converting the free base into its hydrochloride salt form. This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the nitrogen atom in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of 5-azaspiro compounds, including methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride, exhibit significant antibacterial activity. Notably, these compounds have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of these compounds contribute to their ability to inhibit bacterial growth effectively .
Antiviral Activity
The compound has also been investigated for its potential as an antiviral agent. It serves as an intermediate in the synthesis of inhibitors targeting the Hepatitis C virus NS5A protein. Studies suggest that modifications to the compound can enhance its efficacy against viral infections, making it a candidate for further development in antiviral therapies .
Synthesis and Mechanisms
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Notably, reductive cleavage processes under specific conditions can yield biologically active derivatives, which are crucial for its medicinal applications. The synthesis typically includes the use of reagents such as zinc and acetic acid to facilitate the necessary transformations .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by Joshi et al. explored various derivatives of 5-azaspiro compounds for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) was determined for several synthesized compounds, revealing promising results against both Gram-positive and Gram-negative bacteria .
- Synthesis Pathways : A patent outlines improved processes for synthesizing 5-azaspiro[2.4]heptane derivatives, highlighting their utility as intermediates in developing biologically active molecules, particularly those targeting viral infections like Hepatitis C .
- Biochemical Interactions : Investigations into the biochemical pathways affected by this compound have shown interactions with extended-spectrum beta-lactamase inhibitors, suggesting a role in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to therapeutic effects, such as inhibition of enzyme activity or activation of receptor pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations:
Functional Groups :
- The target compound has a methyl acetate group, distinguishing it from analogs like the carboxylic acid derivative () or benzyl ester (). Esters like the target compound are often used as prodrugs or synthetic intermediates due to their hydrolytic stability compared to free acids.
- The 5-azaspiro[2.4]heptane core is consistent across analogs, but substituents influence reactivity and applications.
Stereochemistry :
- The (S)-configuration is critical for biological activity in pharmaceuticals, as seen in intermediates for drugs like ledipasvir ().
Molecular Weight and Solubility :
- The hydrochloride salt form ensures higher aqueous solubility. The methyl acetate derivative (215.68 g/mol) is heavier than the carboxylate analog (191.66 g/mol), impacting pharmacokinetic properties like membrane permeability.
Pharmaceutical Relevance:
- The 5-azaspiro[2.4]heptane motif is found in ledipasvir (HCV protease inhibitor) and other antiviral agents ().
- The methyl ester in the target compound may act as a prodrug , hydrolyzing in vivo to the active carboxylic acid form ().
Commercial Availability and Pricing
Table 2: Pricing and Availability ()
| Compound Name | Quantity | Price (€) | Availability |
|---|---|---|---|
| This compound | 50 mg | 728.00 | Available |
| Benzyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | 50 mg | 934.00 | Available |
| (S)-Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | 250 mg | Discontinued | No longer sold |
- The target compound is moderately priced, reflecting its utility in research. Discontinued analogs () highlight supply chain variability.
Biological Activity
Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride, also known as 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
- IUPAC Name : (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride
- CAS Number : 2219353-86-1
- Molecular Formula : C₈H₁₃ClN₁O₂
- Molecular Weight : 155.19 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV) NS5A inhibitors. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, its involvement in the synthesis of HCV inhibitors indicates that it may interfere with viral replication processes. Compounds derived from the spirocyclic structure have shown promise in modulating enzyme activity associated with viral life cycles.
Research Findings
- Antiviral Activity :
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Cytotoxicity and Selectivity :
- Preliminary cytotoxicity assessments indicate that while some derivatives exhibit potent antiviral activity, they maintain relatively low cytotoxicity towards human cell lines. This selectivity is crucial for therapeutic applications, minimizing adverse effects while maximizing efficacy against target pathogens .
- Pharmacokinetic Properties :
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits HCV NS5A activity | |
| Cytotoxicity | Low cytotoxicity in human cell lines | |
| Pharmacokinetics | Favorable absorption and distribution |
Case Study 1: Development of HCV Inhibitors
A series of experiments were conducted to evaluate the efficacy of various 5-azaspiro[2.4]heptane derivatives against HCV. This compound was identified as a promising candidate due to its structural similarity to known inhibitors and its favorable biological profile.
Case Study 2: Cytotoxicity Assessment
In vitro studies on the cytotoxic effects of this compound revealed that it exhibited minimal toxicity at therapeutic concentrations, suggesting a good safety margin for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
